molecular formula C13H13ClN4O2 B2728488 [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone CAS No. 1326820-96-5

[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone

Cat. No.: B2728488
CAS No.: 1326820-96-5
M. Wt: 292.72
InChI Key: NQDMXMDBOXTMEK-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable chlorophenyl halide with the triazole intermediate.

    Attachment of the Morpholine Moiety: The morpholine moiety can be attached through a nucleophilic substitution reaction, where the triazole intermediate reacts with morpholine under basic conditions.

Industrial Production Methods

Industrial production of 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives of the morpholine moiety.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, and the presence of the chlorophenyl and morpholine groups can enhance its binding affinity and selectivity.

Medicine

In medicinal chemistry, 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone has been investigated for its potential as an antimicrobial and anticancer agent. The triazole ring is a common pharmacophore in many drugs, and modifications to this compound can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various applications, including the development of new pesticides and polymers.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit the activity of certain enzymes. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The morpholine moiety can interact with various receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone: Similar structure with a different position of the chlorine atom on the phenyl ring.

    1-(3-bromophenyl)-1H-1,2,3-triazol-4-ylmethanone: Similar structure with a bromine atom instead of chlorine.

    1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone: Similar structure with a piperidine moiety instead of morpholine.

Uniqueness

The uniqueness of 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine moiety, in particular, can enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(3-chlorophenyl)triazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2/c14-10-2-1-3-11(8-10)18-9-12(15-16-18)13(19)17-4-6-20-7-5-17/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDMXMDBOXTMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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